molecular formula C6H12N2O B2614807 2-Amino-2-cyclopropylpropanamide CAS No. 111829-41-5

2-Amino-2-cyclopropylpropanamide

Cat. No.: B2614807
CAS No.: 111829-41-5
M. Wt: 128.175
InChI Key: IHYLQMHKXVNHSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-cyclopropylpropanamide is an organic compound with the molecular formula C6H12N2O It is a primary amide with a cyclopropyl group attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-cyclopropylpropanamide can be achieved through several methods. One common approach involves the reaction of cyclopropylamine with acrylonitrile, followed by hydrolysis to yield the desired amide. The reaction conditions typically include the use of a solvent such as ethanol and a catalyst like sodium hydroxide to facilitate the hydrolysis process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-cyclopropylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted amides, amines, and nitriles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-2-cyclopropylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-2-cyclopropylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or altering the conformation of target molecules, thereby affecting their function .

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine: Known for its antimicrobial properties.

    2-Amino-2-methyl-1-propanol: Used in various industrial applications.

    2-Amino-2-(3,4-dichlorobenzyl)-1-propanol: Studied for its enantiomeric properties .

Uniqueness

2-Amino-2-cyclopropylpropanamide is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific desired properties .

Properties

IUPAC Name

2-amino-2-cyclopropylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-6(8,5(7)9)4-2-3-4/h4H,2-3,8H2,1H3,(H2,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYLQMHKXVNHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)(C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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